Hydroxyhopanone
Overview
Description
Preparation Methods
Hydroxyhopanone can be synthesized through several methods:
Isolation from Natural Sources: The compound was initially isolated from dammar gum.
Total Synthesis: In the 1960s, this compound was successfully synthesized in the laboratory.
Chemical Reactions Analysis
Hydroxyhopanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other hopanoid derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are various hopanoid derivatives with modified functional groups .
Scientific Research Applications
Hydroxyhopanone has several scientific research applications:
Chemistry: It serves as a model compound for studying the structure and reactivity of hopanoids.
Medicine: Research is ongoing to explore the potential therapeutic applications of hopanoids, including this compound, due to their unique biological properties.
Mechanism of Action
The mechanism of action of hydroxyhopanone involves its incorporation into cellular membranes, where it modulates membrane fluidity and permeability. This is similar to the role of sterols in eukaryotic cells. This compound interacts with membrane lipids, influencing the physical properties of the membrane and potentially affecting various cellular processes .
Comparison with Similar Compounds
Hydroxyhopanone is part of the hopanoid family, which includes several similar compounds:
Diploptene (22(29)-hopene): A simple hopanoid with a similar structure but lacking the hydroxyl and ketone groups.
Diplopterol (hopan-22-ol): A hydrated cyclomer of diploptene with a hydroxyl group at the 22-position.
Bacteriohopanetetrol (BHT): An extended hopanoid with multiple hydroxyl groups and a more complex structure.
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties compared to other hopanoids.
Properties
IUPAC Name |
(3S,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-2,3,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-25(2)21-13-18-30(8)23(28(21,6)16-14-24(25)31)10-9-22-27(5)15-11-19(26(3,4)32)20(27)12-17-29(22,30)7/h19-23,32H,9-18H2,1-8H3/t19-,20-,21-,22+,23+,27-,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNUNRUPWXZKAL-YKHKZODKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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